PKA Inhibitor IV

Description

Significance of Protein Kinase A in Cellular Regulatory Networks

PKA, also known as cAMP-dependent protein kinase, is a serine-threonine kinase that plays a pivotal role in numerous cellular functions across eukaryotes, including metabolism, gene expression, cell growth, and differentiation. nih.govscbt.compnas.org Its activity is dependent on cyclic AMP (cAMP), an intracellular second messenger produced in response to various extracellular stimuli binding to G protein-coupled receptors (GPCRs). portlandpress.commdpi.comresearchgate.net

PKA acts as a versatile signaling enzyme controlling homeostasis. pnas.org It coordinates vital physiological functions such as cardiac contractility, glycogenolysis, hormone release, and mitochondrial functions. portlandpress.com PKA signaling is involved in processes like neurotransmission, memory formation, and immune responses. scbt.comresearchgate.netfrontiersin.org Dysregulation of PKA activity is associated with various human diseases, including certain cancers, neurological disorders, and cardiovascular conditions. pnas.orgmdpi.compharmacologyeducation.orgnih.govnih.gov

The human genome encodes multiple catalytic (Cα, Cβ, Cγ, PRKX) and regulatory (RIα, RIβ, RIIα, RIIβ) subunits of PKA, allowing for the formation of diverse holoenzymes with potentially distinct regulatory and localization properties. portlandpress.comresearchgate.net A-Kinase Anchoring Proteins (AKAPs) further contribute to the specificity of PKA signaling by localizing PKA to specific subcellular compartments, enabling localized responses to cAMP signals. portlandpress.comresearchgate.net

Rationale for Pharmacological Inhibition of Protein Kinase A in Academic Research

Given PKA's widespread involvement in cellular processes and its association with various pathologies, pharmacological inhibition is a crucial strategy in academic research to delineate PKA-dependent pathways and understand its functional roles. nih.govscbt.comfrontiersin.org By inhibiting PKA activity, researchers can investigate the downstream effects on target proteins and transcription factors, thereby mapping the intricate signaling networks controlled by PKA. scbt.com

Inhibitors serve as valuable tools to dissect the complex signaling pathways mediated by cAMP and to understand how PKA regulates various biological functions. scbt.com They are utilized to explore the mechanisms by which PKA influences cellular responses to hormonal signals and other extracellular stimuli. scbt.com Furthermore, PKA inhibitors are employed in high-throughput screening assays to identify potential modulators of PKA activity and to support the development of experimental models for studying the dynamic regulation of PKA signaling. scbt.com

Pharmacological inhibition helps researchers understand how PKA contributes to specific cellular events, such as cell growth, survival, differentiation, and migration, particularly in the context of disease models. portlandpress.comresearchgate.net It also aids in investigating the role of PKA in complex processes like memory formation and angiogenesis. scbt.comfrontiersin.orgbiologists.com

Historical Context of Protein Kinase A Inhibitor Development and the Genesis of PKA Inhibitor IV

The recognition of protein kinases as significant regulatory enzymes in the mid-20th century paved the way for the development of tools to study their function. PKA was one of the first protein kinases to be identified and characterized at the molecular level. nih.govpnas.org Early research in the late 1970s and early 1980s saw the discovery of serine/threonine-specific kinases and some of the first non-potent, non-selective inhibitors. cas.org The identification of protein kinases as oncogenes further spurred interest in developing more rational drug discovery methods targeting these enzymes. cas.orgscielo.br

The development of protein kinase inhibitors faced initial challenges, including the high intracellular concentration of ATP and the conserved nature of the ATP-binding pocket among different kinases. cuni.cz However, natural compounds like staurosporine, despite their poor selectivity, demonstrated potent kinase inhibitory activity and provided a foundation for the development of synthetic small molecule inhibitors. cas.orgcuni.cz

A significant breakthrough in understanding PKA regulation came with the discovery and characterization of naturally occurring heat-stable protein kinase inhibitor (PKI) proteins. These endogenous inhibitors bind to the catalytic subunit of PKA with high affinity and specificity, preventing substrate phosphorylation. nih.govnih.govbiorxiv.org PKI proteins operate as pseudosubstrates, mimicking the substrate sequence but lacking the phosphorylatable residue, thereby blocking the enzyme's active site. nih.govbiorxiv.org

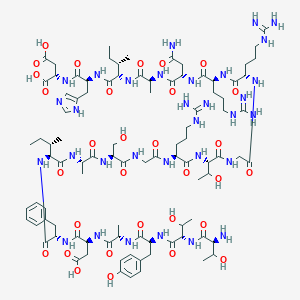

This compound is a synthetic peptide corresponding to residues 5-24 of the naturally occurring heat-stable skeletal muscle inhibitor protein of PKA (PKIα). merckmillipore.comsigmaaldrich.commedchemexpress.com This 20-residue peptide was rationally designed based on the active site sequence of the endogenous PKI, aiming to replicate its inhibitory mechanism. nih.govsigmaaldrich.commedchemexpress.com Its development marked a significant step in providing researchers with a highly specific and potent tool to selectively inhibit PKA activity in various experimental systems. nih.gov The sequence of this compound, H-TTYADFIASGRTGRRNAIHD, reflects the critical residues involved in binding to the catalytic subunit of PKA. merckmillipore.comscbt.com

Data Table: Key Characteristics of this compound

| Characteristic | Value | Source |

| Alternate Names | cAMP-dependent protein kinase inhibitor (5-24); PKI (5-24) | scbt.com |

| CAS Number | 99534-03-9 | merckmillipore.commedchemexpress.comscbt.com |

| Molecular Formula | C₉₄H₁₄₈N₃₂O₃₁ | merckmillipore.comscbt.com |

| Molecular Weight | 2222.53 | scbt.com |

| Purity (HPLC) | ≥95% - ≥97% | merckmillipore.comscbt.com |

| Primary Target | PKA | merckmillipore.com |

| Primary Target Kᵢ | 2.3 nM (for protein kinase A) | merckmillipore.comsigmaaldrich.commedchemexpress.com |

| Mechanism of Action | Competitive inhibitor; binds to catalytic subunit and displaces regulatory subunit; mimics protein substrate | merckmillipore.comsigmaaldrich.com |

| Solubility | Water (1 mg/mL); PBS (pH 7.2, 2 mg/mL) | sigmaaldrich.comcaymanchem.com |

Detailed Research Findings Related to this compound

This compound (PKI 5-24) functions as a potent competitive inhibitor of the catalytic subunit of PKA. merckmillipore.comsigmaaldrich.commedchemexpress.com Its inhibitory activity stems from its ability to mimic the protein substrate and bind to the catalytic site, specifically interacting with the arginine-cluster basic subsite. merckmillipore.comsigmaaldrich.com Structural studies have shown that residues like Phe10 of PKI (5-24) form a sandwich-like structure with PKA catalytic subunit residues Tyr235 and Phe239, contributing to the prominent enzyme-inhibitor interaction. caymanchem.com

The high affinity of this compound for the PKA catalytic subunit (Kᵢ = 2.3 nM) makes it a valuable tool for selectively inhibiting PKA in research settings. merckmillipore.comsigmaaldrich.commedchemexpress.com Its mechanism involves binding to the free catalytic subunit, which is released upon cAMP binding to the regulatory subunits. nih.gov This binding stabilizes an inactive conformation of the enzyme, preventing it from phosphorylating downstream substrates. scbt.com

Studies utilizing this compound have contributed to understanding the role of PKA in various cellular processes. For instance, it has been used to investigate PKA's involvement in regulating angiogenesis and vascular development. biologists.com Research has also employed PKI peptides to study the impact of PKA inhibition on processes like memory reconsolidation and the response of cancer cells to certain therapies. frontiersin.orgfrontiersin.org Furthermore, studies have explored how endogenous PKI proteins, from which this compound is derived, can influence the balance of cAMP signaling and affect pathways like the MAPK pathway. nih.gov

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47?,48?,49?,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOXZJJMUVSZQY-BVDKBYOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H148N32O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2222.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99534-03-9 | |

| Record name | IP 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099534039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanism of Action of Pka Inhibitor Iv

Binding Site and Modus Operandi of PKA Inhibitor IV

This compound binds directly to the catalytic subunit of PKA, effectively blocking its enzymatic activity. nih.gov

Interaction with the Catalytic Subunit of Protein Kinase A

This compound binds to the catalytic (C) subunit of PKA with high specificity and affinity. nih.govnih.gov The interaction between PKI (5-24) and the PKA catalytic subunit involves specific residues. PKA catalytic subunit residues Tyr235 and Phe239 form a sandwich-like structure with residue Phe10 of PKI (5-24), representing a prominent enzyme-substrate interaction site. nih.govcaymanchem.com This binding leads to a closed, enzymatically inactive form of the PKA C subunit. nih.gov

Mimicry of Protein Substrate via Arginine-Cluster Basic Motif

A key aspect of this compound's mechanism is its mimicry of a protein substrate. sigmaaldrich.com It achieves this by binding to the catalytic site via an arginine-cluster basic motif, which is characteristic of PKA substrates. sigmaaldrich.comnih.gov This pseudosubstrate sequence allows PKI (5-24) to bind to the catalytic subunit with high affinity but prevents it from being phosphorylated, thus inhibiting PKA activity. nih.gov

Competitive Inhibition at the Catalytic Site

This compound functions as a competitive inhibitor of PKA at the catalytic site. sigmaaldrich.comnih.gov It competes with protein substrates for binding to the active site of the catalytic subunit, thereby preventing the phosphorylation of target proteins. The potency of this compound is highlighted by its low inhibition constant (Ki), reported to be between 2.3 nM and 2.8 nM. sigmaaldrich.commerckmillipore.commerckmillipore.com This competitive binding effectively undermines the phosphorylating effect of PKA. nih.gov

Disruption of Cyclic Adenosine (B11128) Monophosphate (cAMP)-Dependent Signaling Pathways by this compound

By inhibiting the catalytic subunit of PKA, this compound disrupts the signaling pathways mediated by cyclic adenosine monophosphate (cAMP). PKA is a major downstream effector of cAMP, and its activation is triggered by cAMP binding to the regulatory subunits, leading to the release and activation of the catalytic subunits. creative-enzymes.comnih.gov this compound prevents the activity of these released catalytic subunits. nih.gov This inhibition of PKA can lead to altered cellular responses that are normally regulated by cAMP-dependent phosphorylation events. For instance, inhibiting PKA by PKI can influence various cellular processes and can divert GPCR signals towards other pathways. nih.govnih.gov Research indicates that PKA inhibition can impact pathways such as those involving EPAC and MAPK. nih.gov

Allosteric Modulation and Conformational Stabilization by this compound

While primarily known for its competitive inhibition at the catalytic site, the interaction of this compound with the catalytic subunit can also influence the enzyme's conformation. PKI (5-24) stabilizes the inactive conformation of the enzyme. scbt.com The binding of PKI to the PKA C subunit leads to a closed, enzymatically inactive form. nih.gov This conformational change is crucial for its inhibitory activity. Studies investigating the dynamics of the PKA catalytic subunit have revealed conformationally distinct populations with varying susceptibility to inhibitors like PKI. portlandpress.com

Research Methodologies and Techniques Employing Pka Inhibitor Iv

In Vitro Assay Systems for PKA Inhibitor IV Characterization

In vitro assays are fundamental for characterizing the activity and potency of this compound. These systems allow researchers to study the direct interaction between the inhibitor and the PKA enzyme in a controlled environment.

Kinase Activity Assays for cAMP-Dependent Phosphorylation

Kinase activity assays are employed to measure the ability of PKA to phosphorylate its substrates, and how this activity is affected by this compound. These assays typically utilize a specific synthetic peptide substrate for PKA. abcam.comabcam.compromega.co.uk The phosphorylation of the substrate is then detected and quantified.

One common approach involves solid-phase enzyme-linked immunosorbent assays (ELISA) where a synthetic peptide substrate is coated onto microplate wells. abcam.comabcam.com PKA, in the presence of ATP, phosphorylates the immobilized substrate. A phospho-specific antibody is then used to detect the phosphorylated peptide, followed by a labeled secondary antibody for quantification, often via color development measured by spectrophotometry. abcam.comabcam.com

Another method involves measuring ATP consumption or the production of ADP during the phosphorylation reaction. promega.co.uk Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, measure the ADP formed, which is converted to ATP and used to produce light via a luciferase reaction. promega.co.uk The luminescence signal correlates with kinase activity, allowing for the assessment of inhibitor effects. promega.co.uk

Fluorescence resonance energy transfer (FRET)-based assays have also been developed for measuring PKA activity and evaluating inhibitors like H-89 (another PKA inhibitor). These assays can utilize a fluorophore-labeled peptide and a cationic conjugated polymer, where changes in FRET efficiency upon peptide phosphorylation indicate kinase activity. nih.gov

Biochemical Characterization of Inhibitory Potency

Biochemical characterization focuses on determining the quantitative aspects of this compound's interaction with PKA, primarily its inhibitory potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). hellobio.com

The Ki value of 2.8 nM for this compound indicates its high affinity for the catalytic subunit of PKA. hellobio.com This potency is determined through kinetic studies that analyze the inhibitor's effect on the enzyme's reaction rate at varying substrate and inhibitor concentrations. Competitive inhibition, as exhibited by this compound, means it competes with the substrate for binding to the active site. sigmaaldrich.com

Studies have shown that this compound can inhibit PKA activity with similar potency in both in vitro enzymatic assays and intracellular contexts, although factors like cellular permeability can influence intracellular effectiveness for peptide-based inhibitors without modifications. acs.org

Cellular and Molecular Biology Techniques Utilizing this compound

This compound is widely used in cellular and molecular biology to investigate the downstream consequences of PKA inhibition on various cellular processes and signaling pathways. scbt.com

Western Blot Analysis of Downstream Protein Kinase A Targets (e.g., CREB Phosphorylation)

Western blot analysis is a crucial technique for assessing the impact of this compound on the phosphorylation status of known PKA substrates within cells. researchgate.netnih.gov A key target often examined is the cAMP response element-binding protein (CREB), which is phosphorylated by PKA at serine 133 (Ser133). pnas.orgnih.govabcam.com

By treating cells with this compound and then performing Western blot using antibodies specific for the phosphorylated form of CREB (pCREB), researchers can determine if the inhibitor effectively reduces PKA-mediated CREB phosphorylation. researchgate.netabcam.comnih.gov A decrease in pCREB levels following inhibitor treatment indicates successful PKA inhibition in the cellular context. researchgate.netnih.gov This technique can also be used to assess the dose-dependent effects of the inhibitor on target phosphorylation. nih.gov For example, treatment of NCI-H526 cells with the PKA inhibitor H-89 showed a dose-dependent reduction in CREB phosphorylation. nih.gov

Western blotting can also be used to examine the levels of PKA subunits themselves or other downstream targets involved in PKA signaling pathways. pnas.orgnih.govpnas.org

Genetic Manipulation and Gene-Edited Protein Kinase A-Deficient Cell Lines in Conjunction with this compound

To confirm the specificity of this compound's effects, researchers can utilize genetically manipulated or gene-edited cell lines with altered PKA expression or activity. By comparing the effects of this compound in wild-type cells versus PKA-deficient cell lines, researchers can ascertain which phenotypes are directly attributable to PKA inhibition.

For instance, comparing the effects of the inhibitor on cell viability or proliferation in PKA-overexpressing versus knockout cells can help isolate the on-target effects of the inhibitor. Studies using PKA mutant cell lines have helped confirm the specificity of PKA activity measurements and the impact of inhibitors. aacrjournals.org

Rescue Experiments with Protein Kinase A Activators

Rescue experiments involve using PKA activators to reverse the effects observed with this compound, further validating that the observed phenotype is due to PKA inhibition. If a PKA activator can counteract the effects of this compound, it provides strong evidence that the inhibitor is acting specifically on the PKA pathway. pnas.org

Common PKA activators include forskolin (B1673556), which increases intracellular cAMP levels, and cAMP analogs like 8-Bromo-cAMP or 8-CPT-cAMP, which directly activate PKA. pnas.orgmedchemexpress.comnih.gov For example, studies have shown that PKA activators like rolipram (B1679513) or forskolin can rescue deficits caused by PKA inhibition, such as impaired CREB phosphorylation or long-term potentiation. pnas.org Similarly, the effects of PKA inhibition on calcium influx in oligodendrocyte precursor cells were counteracted by PKA activators. researchgate.net

Based on the conducted research, detailed information specifically linking the chemical compound "this compound" (PubChem CID 181681) to the advanced research methodologies outlined, namely Chemical Genetic Methods for Isoform-Specific Inhibition and High-Throughput Screening Methodologies for Novel Protein Kinase A Inhibitors, was not found within the search results.

The search results provided valuable information regarding these methodologies in the context of PKA inhibitors generally, discussing approaches like using analog-sensitive kinase mutants (e.g., CαM120A with 1NM-PP1) for chemical genetics dokumen.pubresearchgate.net and various high-throughput screening strategies for identifying PKA inhibitors princeton.eduuin-malang.ac.id. However, specific research findings or detailed applications involving "this compound" (CID 181681) within these precise methodologies were not present in the retrieved literature.

Biological Systems and Pathways Investigated with Pka Inhibitor Iv

Oncological Research Applications of PKA Inhibitor IV

PKA, particularly the type I isoform (PKAI), is frequently overexpressed in human tumors and is associated with cell transformation and proliferation. nih.gov Inhibition of PKA has emerged as a potential therapeutic strategy in cancer, with studies utilizing PKA inhibitors to explore their effects on tumor cell behavior and underlying signaling pathways. nih.gov

Modulation of Tumor Cell Proliferation in In Vitro and In Vivo Cancer Models

Studies have shown that inhibiting PKA can lead to the inhibition of cancer cell growth in various cancer types, both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govpnas.org For instance, the PKA inhibitor H89 has been shown to dramatically inhibit cancer cell growth in vitro. oncotarget.com In vivo studies using H89 have also demonstrated significant antitumor effects, particularly in combination with other therapeutic agents. oncotarget.comnih.gov

Research using different approaches to inhibit PKA, such as antisense oligonucleotides targeting the RIα subunit of PKAI, has also demonstrated inhibition of cancer cell growth in vitro and in vivo across a variety of human cancer cell lines. pnas.orgwaocp.org

Influence on Oncogenic Protein Kinase A Signaling Pathways

Oncogenic activation of PKA signaling is observed in a substantial number of cancers due to genetic alterations in components of the GPCR-PKA pathway. nih.gov PKA signaling can influence cancer-relevant processes including growth factor signaling, cell migration, cell cycle regulation, and cell metabolism. nih.govportlandpress.com

Investigations using PKA inhibitors, such as H89, have helped to delineate the downstream signaling networks influenced by oncogenic PKA. These networks can include components of the RAS/MAPK pathway and an Aurora Kinase A (AURKA)/glycogen synthase kinase (GSK3) sub-network. nih.govresearchgate.netresearchgate.net While PKA can activate downstream kinases like Raf, GSK3, and FAK to modulate their activity, the specific essential downstream targets of oncogenic PKA can vary depending on the tumor type. nih.govportlandpress.com

In some contexts, PKA antagonists have been shown to inhibit the nuclear translocation of β-catenin and the expression of genes like c-myc and COX2 in certain cancer cells, thereby inhibiting tumor development. d-nb.info

Effects on Protein Kinase A-Mediated Regulation of Proto-Oncogenes (e.g., c-MYC)

The proto-oncogene c-MYC is frequently activated or overexpressed in many human cancers and plays a central role in promoting cell proliferation and tumorigenesis. spandidos-publications.com PKA signaling has been shown to influence c-MYC protein expression through multiple mechanisms, including effects on both de novo translation and stability. nih.govresearchgate.net

Studies using PKA inhibitors like H89 have demonstrated that inhibiting PKA can significantly reduce EP4 receptor-mediated c-Myc upregulation in certain cancer cells. spandidos-publications.com This suggests an important role for PKA in pathways that lead to increased c-MYC expression. The PKA/CREB pathway has been implicated in the upregulation of c-Myc in some cancer cell types. spandidos-publications.com Furthermore, research indicates that oncogenic PKA signaling can stabilize MYC oncoproteins via an AURKA-dependent mechanism. researchgate.net

Data from research on hepatocellular carcinoma cells illustrates the involvement of PKA in PGE2-induced c-Myc upregulation:

| Treatment of Huh-7 Cells | c-Myc Protein Level | c-Myc mRNA Level |

| PGE2 | Increased | Increased |

| PGE2 + H89 | Reduced | Reduced |

This table is based on findings indicating that pretreatment with H89 significantly reduced PGE2-mediated c-Myc upregulation at both the protein and mRNA levels in Huh-7 cells. spandidos-publications.com

Interplay with Endoplasmic Reticulum Stress and Apoptosis Pathways in Cancer Cells (e.g., Epac1 Activation)

PKA inhibitors have been observed to interact with endoplasmic reticulum (ER) stress and apoptosis pathways in cancer cells. For example, the PKA inhibitor H89 has been reported to synergize with oncolytic virus M1 in various cancer cells through the activation of Epac1 (exchange protein directly activated by cAMP 1). oncotarget.comoncotarget.comnih.gov This synergy leads to a substantial increase in viral replication in refractory cancer cells, ultimately causing unresolvable ER stress and cell apoptosis. oncotarget.comnih.gov

While PKA can have complex roles in apoptosis depending on the context, including both pro- and anti-apoptotic effects, studies with PKA inhibitors highlight its involvement. nih.gov For instance, PKA activation has been shown to promote cancer cell survival under stress conditions, such as nutrient deprivation, by attenuating ER stress through mechanisms involving autophagy and glutamine utilization. plos.org Conversely, inhibiting PKA with H89 increased basal cell death in transformed cells under chronic glucose starvation. plos.org

IL-24, a tumor suppressor, has been shown to promote apoptosis through cAMP-dependent PKA pathways in human breast cancer cells. mdpi.com Inhibition of PKA by H89 downregulated apoptotic signaling proteins induced by IL-24, indicating that PKA mediates the induction of extrinsic apoptotic pathways in this context. mdpi.com PKA activation was also found to be necessary for IL-24 activation of TP53 at serine 15, a modification known to activate cell-cycle arrest and apoptosis. mdpi.com

The interplay between PKA and Epac1 is complex, as both are downstream effectors of cAMP. While cAMP can activate PKA or EPAC and promote cancer cell growth in some contexts, it can also inhibit cell proliferation and survival. nih.gov Activation of the EPAC/Rap pathway by cAMP may enhance signaling pathways implicated in cell growth and survival. nih.gov

Impact on Chemotherapeutic Sensitization

PKA inhibitors have been investigated for their potential to sensitize cancer cells to chemotherapeutic agents. Selective inhibition of PKAI has been shown to have a synergistic growth inhibitory effect with various chemotherapeutic drugs. waocp.org

Studies have indicated that the RIα subunit of PKA may be involved in regulating resistance to cisplatin (B142131), and overexpression of this subunit can sensitize human cells to the cytotoxic effects of cisplatin and topoisomerase II poisons. researchgate.net Conversely, mammalian cells with defective regulatory (RIα) subunits of PKA have exhibited increased resistance to cisplatin. researchgate.net

In fibrolamellar carcinoma (FLC) cells expressing a DNAJ-PKAc fusion, sensitivity to PLK1 inhibitors was found to be dependent on PKA activity. bmj.com Treatment with a selective PKA inhibitor significantly reduced the efficacy of PLK1 inhibitors in these cells. bmj.com

Cardiovascular System Investigations Using this compound

PKA plays a significant role in regulating cardiac function, particularly as a major mediator of β-adrenergic signaling in the heart. ahajournals.orgresearchgate.net Studies using PKA inhibitors or genetic approaches to inhibit PKA activity in cardiomyocytes have provided insights into its role in cardiac physiology and pathology.

In mouse models where cardiomyocyte PKA activity was nearly completely inhibited using a PKA inhibitor peptide, researchers observed enhanced basal contractility, prolonged contraction, and slowed relaxation. ahajournals.org These changes were associated with increased myofilament Ca2+ sensitivity. ahajournals.org Importantly, complete inhibition of PKA abolished the increases in heart rate, and cardiac and myocyte contractility typically induced by a β-adrenergic agonist, indicating a crucial role for PKA in acute cardiac regulation by β-AR signaling. ahajournals.orgresearchgate.net

While inhibiting overactivated PKA has been considered a strategy to reduce SR Ca2+ leaks and potentially enhance cardiac contractility and reduce arrhythmias, studies involving long-term cardiac PKA inhibition in mice did not lead to cardiac abnormalities over a one-year period. ahajournals.orgresearchgate.net

PKA has also been identified as a master regulator of both physiological and pathological cardiac hypertrophy. ahajournals.org Inhibiting PKA activity in cardiomyocytes delayed postnatal cardiac growth and blunted exercise-induced physiological cardiac hypertrophy. ahajournals.org Furthermore, inhibiting PKA ameliorated pathological cardiac hypertrophy induced by conditions like transaortic constriction and augmented Ca2+ influx. ahajournals.org

Research on the effects of antidiabetic agents on myocardial infarct size has also highlighted the involvement of PKA. For example, the protective effect of sitagliptin (B1680988) in limiting infarct size was found to be PKA-dependent, with the PKA inhibitor H89 completely blocking this effect. physiology.org Sitagliptin increased cAMP levels and PKA activity, and this increase was blocked by H89. physiology.org

Role in Cardiac Function and Remodeling

Effects in Heart Failure Models: Cardiac Function Improvement and Hypertrophy Marker Reduction

Dysregulation of PKA activity has been associated with the development of heart failure wikipedia.orgwikipedia.org. Investigations in heart failure models have explored the potential therapeutic benefits of inhibiting PKA. In experiments utilizing heart failure models, treatment with this compound has been reported to result in improved cardiac function and a reduction in hypertrophy markers wikipedia.org. This suggests that targeted inhibition of PKA pathways could be a viable strategy for managing heart disease and ameliorating the detrimental changes associated with heart failure wikipedia.org. Studies using a PKA specific inhibition gene (PKI-GFP) have also been reported to block β-adrenergic agonist-induced myocyte death and improve cardiac function after myocardial infarction wikipedia.org. While various PKA inhibitors have been used in these studies, the findings highlight the potential of PKA inhibition to positively impact cardiac performance and reduce pathological hypertrophy in the context of heart failure.

A summary of findings related to PKA inhibition in heart failure models:

| Model Type | Inhibitor Used | Key Outcome 1 | Key Outcome 2 | Source |

| Heart Failure Models | This compound (PKI (5-24)) | Improved cardiac function | Reduced hypertrophy markers | wikipedia.org |

| Myocardial Infarction | PKI-GFP (gene) | Improved cardiac function | Blocked β-agonist-induced death | wikipedia.org |

| TAC (pressure overload) | PKAi-GFP (peptide) | Ameliorated hypertrophy | Improved cardiac function | nih.gov |

Cardioprotective Effects in Ischemia/Reperfusion Injury Models

PKA signaling has been implicated in the heart's response to ischemia/reperfusion (I/R) injury wikipedia.orgfrontiersin.orgwikipedia.org. While the exact role can be complex and context-dependent, some studies suggest that modulating PKA activity can offer cardioprotection. PKA activation in the pre-ischemic heart, as a form of preconditioning, has been shown to limit infarct size wikipedia.org. Conversely, PKA inhibition has also been investigated for its protective effects. For instance, in an experimentally induced ischemia model in rabbits, the PKA inhibitor H89 was reported to protect the heart against ischemic injury wikipedia.org. Furthermore, PKA inhibition has been revealed to decrease cell death occurring in I/R injury wikipedia.org. Studies involving enteral lactoferrin, which attenuates myocardial I/R injury, suggest that this effect is mediated via the PKA signaling pathway fishersci.fi. These findings indicate that PKA signaling is intricately involved in the mechanisms of I/R injury and that targeting this pathway, potentially through inhibition, may offer cardioprotective benefits.

Modulation of Nitric Oxide Synthase Pathways

PKA is known to interact with and modulate the activity of Nitric Oxide Synthase (NOS) enzymes, which are responsible for producing nitric oxide (NO), a crucial signaling molecule in the cardiovascular and nervous systems tocris.comebi.ac.uk. PKA has been shown to phosphorylate endothelial nitric oxide synthase (eNOS) at specific sites, such as Ser1179 (equivalent to human Ser1177) and Ser635, which can contribute to eNOS activation and increased NO production tocris.com. Studies using PKA inhibitors like H89 have demonstrated that PKA-dependent phosphorylation of eNOS can be inhibited tocris.com. In neurobiological contexts, PKA-dependent activation of neuronal nitric oxide synthase (nNOS) has been observed, mediating effects such as the enhancement of baroreflex response ebi.ac.uk. Research using PKA inhibitors has helped to elucidate the contribution of PKA to the regulation of both eNOS and nNOS activity, highlighting the interplay between PKA and NO signaling pathways.

Neurobiological Research with this compound

Neuroprotective Mechanisms in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Dysregulation of PKA signaling has been implicated in the etiology of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), with evidence suggesting a predominantly neuroprotective role for PKA in neurons nih.govwikipedia.orgfishersci.at. A decline in PKA signaling is observed in these conditions nih.gov. Consequently, modulating PKA activity, potentially through inhibition or activation depending on the specific context and disease stage, is an area of research for neuroprotection. While many studies in neurodegenerative models utilize genetic approaches or other pharmacological tools like PDE4 inhibitors (which increase cAMP and thus activate PKA) nih.govwikipedia.orgciteab.com, research with PKA inhibitors can help understand the consequences of reduced PKA activity. For example, studies using the PKA inhibitor H89 have explored its effects on memory functions in the context of amyloid-beta induced deficits, revealing complex, dose- and time-dependent outcomes nih.gov. These studies collectively underscore the intricate involvement of PKA in neuronal health and disease progression in neurodegenerative disorders.

Attenuation of Amyloid-Beta Toxicity

Amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease, and their accumulation and toxicity contribute to neuronal dysfunction and cognitive decline mims.comnih.gov. Research has investigated the interplay between PKA signaling and Aβ toxicity. PKA activation has been suggested to lead to neuroprotection and reduced Aβ levels in AD models wikipedia.org. Conversely, Aβ treatment of cultured neurons has been shown to lead to a decline in CREB phosphorylation, a downstream target of PKA, an effect that could be reversed by interventions that enhance cAMP/PKA signaling nih.gov. Interestingly, extracellular PKA activity has been detected in the human brain and shown to phosphorylate Aβ at Ser8, promoting the formation of toxic aggregates tocris.com. This phosphorylation could be inhibited by PKA-specific inhibitors, including PKI tocris.com. While studies on the direct effects of this compound on Aβ toxicity are less prevalent in the provided results compared to general PKA inhibition, the evidence suggests that modulating PKA activity can influence Aβ processing and toxicity, highlighting a potential area for therapeutic intervention. Studies using the PKA inhibitor H89 have also explored its effects in models of amyloid-beta induced memory deficits nih.gov.

Protection Against Apoptosis Induced by Toxic Stimuli

Inhibition of PKA has been indicated in research as potentially offering protection to neurons against apoptosis triggered by toxic stimuli. uni-freiburg.de Studies in models of Alzheimer's disease have suggested that PKA inhibition shows promise in mitigating amyloid-beta toxicity. uni-freiburg.de

Research also indicates that PKA activation can influence apoptosis in different contexts. For instance, IL-24 promotes apoptosis in human breast cancer cells through cAMP-dependent PKA pathways, and inhibition of PKA with compounds like H-89 or PKI can inhibit this IL-24-mediated killing. wikipedia.org Conversely, other studies suggest that induction of PKA activity by TRAIL can restrain its pro-apoptotic potential, and inhibiting PKA with H89 increased TRAIL-induced apoptosis in certain cell lines. Furthermore, phosphorylation of Par-4 by PKA at a specific residue (T155) appears critical for Par-4-mediated apoptosis, and inhibition of PKA activity can abolish this apoptotic ability.

Preliminary data presented in one source suggests a potential neuroprotective effect of a compound identified as "This compound" (referring to this compound in the context of the source), showing increased cell viability and reduced apoptosis rate compared to a control group when neurons were exposed to toxic stimuli. uni-freiburg.de

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

| Control | 60 | 40 |

| This compound | 85 | 15 |

Note: Data extracted from a source discussing this compound in the context of neuroprotection against toxic stimuli-induced apoptosis. uni-freiburg.de

Additionally, a mechanism of cell death induced by the Cry1Ab toxin of Bacillus thuringiensis in insect cells involves an adenylyl cyclase/PKA signaling pathway, and PKA inhibitors like H-89 and PKAI 14–22-amide were found to block this cell death.

Immunological Pathway Delineation by this compound

PKA plays a significant role in regulating immune responses, and its inhibition has been used to delineate specific pathways in immune cells.

PKA is recognized as a key negative regulator of immune responses, inhibiting both early and late phases of antigen-induced T and B cell activation. Studies using PKA inhibitors like H-89 and PKI have shown marked inhibition of IL-4 production from CD4+ T cells stimulated via CD3/CD28 co-stimulation, indicating a role for the cAMP/PKA pathway in this process. PKA has been shown to inhibit T cell activation by phosphorylating Raf-1 in the MAPK/ERK pathway. Inhibition of PKA activity has been observed to increase early T cell activation markers, such as ζ-chain phosphorylation. Increased PKA activation has been linked to inhibiting T cell proliferation after antigen stimulation.

In B cells, PKA is involved in the regulation of activation-induced cytidine (B196190) deaminase (AID), an enzyme critical for somatic hypermutation and class switch recombination. Pharmacologic inhibition of PKA has been shown to prevent isotype class switching in a murine B-cell lymphoma cell line. Furthermore, activation of PKA in B lymphocytes prior to B cell antigen receptor (BCR) ligation can profoundly inhibit BCR-induced proliferation, primarily by inducing apoptosis and growth arrest. This PKA-mediated negative effect on B cell proliferation and apoptosis can be overcome by the growth-promoting cytokine IL-4, which restores the downregulation of Bcl-xL protein expression caused by PKA activation.

Dysfunctional immune systems in conditions like immunodeficiency and autoimmunity can be associated with altered T and B cell activity. It has been demonstrated that the regulatory effect of the cAMP/PKA signaling pathway is abrogated in autoimmune conditions such as systemic lupus erythematosus (SLE) and immunodeficiencies like acquired immunodeficiency syndrome (AIDS).

Increased activation of the cAMP/PKA signaling pathway has been implicated in T cell dysfunction in certain conditions. For example, studies in common variable immunodeficiency (CVI) patients with T cell deficiency showed elevated endogenous cAMP levels and increased PKAI activation, which contributed to impaired T cell proliferation. Inhibition of PKAI with a selective antagonist improved anti-CD3-stimulated proliferation in these patients. Similarly, in a model of acute SIVmac239-infected Chinese rhesus macaques, increased cAMP-PKA signaling pathway activation was involved in the upregulation of CTLA-4 expression in CD4+ T cells. This suggests that alterations in the cAMP-PKA pathway contribute to immune dysfunction in these models. Studies using PKA inhibitors have provided support for the notion that the PKA signaling pathway is a predominant regulator preventing endothelial barrier dysfunction, a process relevant to immune responses and inflammation.

Regulation of T and B Cell Activation

Other Cellular Processes and Signaling Cascades Elucidated by this compound

Beyond apoptosis and immune regulation, PKA inhibitors have been instrumental in understanding PKA's influence on other fundamental cellular processes.

PKA activity plays a complex role in regulating cell migration and adhesion, with its effects often depending on the cell type and specific context. PKA has been shown to be present and active within focal adhesions, structures crucial for cell adhesion and migration. Inhibition of PKA activity has been observed to impact focal adhesion morphology and distribution, leading to larger, less dynamic adhesions in fibroblasts.

Studies using PKA inhibitors like H89 and mPKI have demonstrated that inhibition of PKA activity blocks the migration of ovarian cancer cells, resulting in leading edge structures with focal adhesions but lacking the ruffles characteristic of migration. Similarly, inhibition of PKA activity has been shown to reduce protrusive activity and lead to the cessation of cell migration in other cell types. PKA activation can inhibit endothelial cell migration by stimulating focal adhesion formation and preventing their remodeling. PKA also plays a role in cell-cell adhesion; for instance, a PKA inhibitor (H-89) was used to confirm that PKA was the primary pathway guiding cAMP analogue-induced adhesion in osteoblast-like cells. Another PKA inhibitor, KT-5720, reduced the adhesion of THP-1 cells to isoproterenol-stimulated bronchial epithelial cells. These findings highlight the intricate involvement of PKA in regulating the dynamic processes of cell migration and adhesion.

PKA signaling is deeply intertwined with cellular metabolism and can modulate responses to growth factors. PKA has been shown to influence mitochondrial functions through the phosphorylation of several targets, impacting cellular respiration and superoxide (B77818) levels. PKA activation has been found to promote cancer cell resistance to glucose starvation and anoikis by inducing autophagy and activating glutamine metabolism. Inhibition of PKA-mediated autophagy or glutamine metabolism increased cell death under glucose starvation, suggesting their importance for survival in these conditions.

Interception of Cry Toxin-Induced Cell Death Pathways

Based on the available search results, specific research detailing the use of this compound (PKI 5-24) for the interception of Cry toxin-induced cell death pathways was not found within the scope of this review. Studies have demonstrated that Cry toxins can induce cell death through mechanisms involving the activation of the adenylyl cyclase/cAMP/PKA signaling pathway, and that inhibition of PKA can prevent this cell death. chemscene.combio-techne.com However, these studies primarily utilized other PKA inhibitors, such as H-89 and myristoylated amide 14-22 (PKAI 14-22-amide). chemscene.combio-techne.com

Unraveling cAMP-Independent Protein Kinase A Activation Mechanisms

This compound (PKI 5-24) has been instrumental in investigating mechanisms of PKA activation that occur independently of cyclic AMP (cAMP). Research utilizing PKI (5-24) or its derivatives has provided insights into unconventional PKA regulation in various biological systems.

Studies on Trypanosoma brucei, the parasite causing African trypanosomiasis, have employed PKI(5-24) to investigate the activation of its PKA orthologues. Despite possessing characteristics of classical PKA enzymes, T. brucei PKA orthologues have shown no observable activation by cAMP, suggesting the presence of unconventional activation mechanisms. The use of the PKA-specific inhibitor PKI(5-24) in these studies has helped to characterize the activity of these enzymes and explore their regulation in the absence of a typical cAMP response.

Furthermore, PKI (5-24) has been valuable in understanding cAMP-independent PKA activation arising from genetic mutations, particularly in the context of diseases like Cushing's syndrome. Mutations in the gene encoding the catalytic subunit alpha of PKA (PKACα) can lead to constitutive, cAMP-independent PKA activation. tocris.com In vitro activity measurements have shown that wild-type PKAC and certain PKAC mutants are strongly inhibited by PKI (with IC50 values typically below 1 nM). tocris.com However, specific mutants, such as PKAcL205R, exhibit a significant loss in potency for inhibition by PKI(5-24), demonstrating a >250-fold decrease compared to wild-type. tocris.com These findings, facilitated by the differential inhibitory effects of PKI(5-24) on various PKAC variants, highlight the role of somatic mutations in driving cAMP-independent PKA activation in cortisol-producing adenomas and provide insights for potential therapeutic strategies targeting these specific activated forms of PKA. tocris.com

| PKAC Variant | Inhibition by PKI (IC50) | Note |

|---|---|---|

| Wild-type PKAc | < 1 nM | Strongly inhibited |

| W196R PKAc | < 1 nM | Strongly inhibited |

| L205R PKAc | > 250-fold higher than wild-type | Not blocked effectively by inhibitor |

Investigations into the effects of TGFβ signaling have also utilized PKI derivatives to explore cAMP-independent PKA activation. A cell-permeable derivative, DPT-PKI, has been shown to specifically inhibit PKA activity in a pathway where cAMP-independent PKA activation, triggered by TGFβ signaling, leads to increased cell death. nih.gov This demonstrates the utility of PKI-based inhibitors in dissecting the complexities of signaling cascades where PKA is activated through non-canonical, cAMP-independent mechanisms. nih.gov

Comparative Analysis and Specificity Considerations of Pka Inhibitor Iv

Comparison with Other Pharmacological Protein Kinase A Inhibitors (e.g., H89, KT 5720, Rp-cAMP)

Pharmacological inhibitors are essential tools for dissecting the roles of specific kinases in cellular processes. PKA Inhibitor IV is often compared with other commonly used PKA inhibitors such as H89, KT 5720, and Rp-cAMP, which exhibit distinct mechanisms of action and specificity profiles frontiersin.orgwashington.edunih.gov.

Differential Mechanisms of Inhibition

This compound functions as a competitive inhibitor by binding directly to the catalytic subunit of PKA. It mimics the protein substrate, occupying the catalytic site via its arginine-rich motifs, thereby preventing the phosphorylation of target proteins sigmaaldrich.com. This interaction is characterized by high affinity sigmaaldrich.com.

In contrast, H89 and KT 5720 are ATP-competitive inhibitors nih.gov. They exert their inhibitory effect by binding to the ATP-binding pocket of the PKA catalytic subunit, thus preventing ATP from binding and the subsequent phosphotransfer reaction nih.govwikipedia.orgwikipedia.org. Rp-cAMPS (Rp-cAMP) is a cyclic nucleotide analog that acts as a competitive antagonist of cAMP washington.edunih.gov. It binds to the cAMP-binding sites on the regulatory subunits of PKA, stabilizing the inactive holoenzyme conformation and preventing the release of the catalytic subunits washington.edunih.govtocris.com. This mechanism differs from this compound, H89, and KT 5720 as it targets the regulatory rather than the catalytic subunit washington.edubiolog.de.

Relative Potency and Specificity Profiles

This compound is known for its high potency and exquisite specificity for PKA at lower concentrations washington.edu. Its Ki value is reported to be 2.8 nM . Stapled PKI analogs, which are modified versions of the peptide, can exhibit even higher potency with IC50 values as low as 0.11 nM .

H89 is also considered a potent PKA inhibitor with a reported Ki of 0.048 µM (48 nM) researchgate.net. However, H89 has been shown to inhibit multiple off-target kinases at concentrations above 1 µM, including ROCK1 and PKB . While initially believed to be highly specific for PKA compared to PKG, subsequent studies have revealed a broader range of off-target effects for H89 wikipedia.orgbiolog.deresearchgate.net.

KT 5720 is another potent PKA inhibitor with a Ki of 60 nM tocris.comnih.gov. Similar to H89, KT 5720 is an ATP-competitive inhibitor and has also been reported to exhibit off-target effects, inhibiting other protein kinases biolog.denih.govresearchgate.net. The off-target profiles of H89 and KT 5720 show some overlap frontiersin.org.

Rp-cAMPS is a cell-permeable cAMP analog with an IC50 of 11-16 µM for inhibiting cAMP-induced PKA activation tocris.com. While it targets the regulatory subunit and prevents holoenzyme dissociation, it can also bind to other cAMP targets such as nucleotide-gated channels and EPAC (exchange protein activated by cAMP) nih.gov.

The distinct mechanisms of action contribute to the differences in specificity. This compound, as a pseudosubstrate mimic, exploits the specific substrate recognition mechanism of PKA, which can contribute to its higher specificity compared to ATP-competitive inhibitors like H89 and KT 5720 that target the more conserved ATP-binding pocket .

The following table summarizes some of the key characteristics and comparisons:

| Inhibitor | Mechanism of Inhibition | Target Subunit | Potency (Ki/IC50) | Key Off-Target Effects |

| This compound | Pseudosubstrate mimic, catalytic site binding | Catalytic | Ki = 2.8 nM | CaMK1 inhibition, PKC isoform facilitation, ROCK1 modulation frontiersin.org |

| H89 | ATP-competitive | Catalytic | Ki = 48 nM researchgate.net | ROCK1, PKB, Ca²⁺-ATPase, Epac1, ion channels wikipedia.orgbiolog.deresearchgate.net |

| KT 5720 | ATP-competitive | Catalytic | Ki = 60 nM tocris.comnih.gov | Various kinases, MAP kinase kinase 1 biolog.denih.govresearchgate.net |

| Rp-cAMPS | cAMP antagonist, regulatory subunit binding | Regulatory | IC50 = 11-16 µM tocris.com | Other cAMP targets (EPAC, CNG channels) nih.gov |

Note: Potency values can vary depending on the experimental conditions.

Off-Target Effects and Non-PKA Kinase Interactions of this compound

While this compound is recognized for its relatively high specificity for PKA, particularly at lower concentrations, studies have reported certain off-target effects and interactions with other kinases, especially at higher concentrations frontiersin.orgwashington.edu.

Inhibition of Calcium/Calmodulin-Dependent Protein Kinase I (CaMK1)

Research indicates that this compound, specifically the PKI (6–22) amide form, can inhibit Calcium/Calmodulin-Dependent Protein Kinase I (CaMK1) at concentrations typically used in pharmacological experiments (between 1 and 10 µM) frontiersin.org. This suggests a potential for unintended inhibition of CaMK1 signaling when using this compound in cellular studies frontiersin.org. CaMKK, which activates CaMKI, can itself be inhibited by PKA-mediated phosphorylation nih.govnih.gov.

Facilitation of Protein Kinase C Isoform Activity

Interestingly, studies have shown that this compound (PKI (6–22) amide) can facilitate the activity of multiple Protein Kinase C (PKC) isoforms at concentrations between 1 and 10 µM frontiersin.org. This facilitation suggests that this compound may act as a positive allosteric modulator for certain PKC isoforms frontiersin.org. Full-length PKIα has also been shown to facilitate multiple PKC isoforms at higher concentrations (1–5 µM) frontiersin.org. This finding highlights a complex interaction profile beyond simple inhibition.

Modulation of Rho-Associated, Coiled-Coil-Containing Protein Kinase 1 (ROCK1)

This compound (PKI (6–22) amide) has also been found to facilitate the activity of Rho-Associated, Coiled-Coil-Containing Protein Kinase 1 (ROCK1) frontiersin.org. Similar to the effect observed with PKC isoforms, this suggests a modulatory role of this compound on ROCK1 activity frontiersin.org. Full-length PKIα also facilitated ROCK1 at higher concentrations (1–5 µM) frontiersin.org. ROCK1 is a key kinase involved in various cellular processes, and its modulation by this compound could influence outcomes in studies where ROCK1 signaling is active stemcell.com.

These documented off-target effects underscore the importance of using appropriate controls and potentially employing complementary approaches, such as genetic methods or isoform-specific inhibitors, to confirm that observed effects are indeed due to PKA inhibition when using this compound frontiersin.orgpnas.org.

Effects on p70S6 Kinase (p70S6K)

Research into the effects of PKA inhibitors on p70S6 Kinase (p70S6K) has yielded varied observations, suggesting context-dependent interactions. Studies using PKI (6–22) amide, a related peptide to this compound (PKI (5–24)), have indicated that at concentrations commonly used in pharmacological experiments (e.g., 5 µM), this peptide can facilitate the activity of p70S6K in in vitro assays frontiersin.orgnih.gov. In contrast, full-length endogenous PKIα did not show a significant effect on p70S6K activity frontiersin.org.

The relationship between PKA activity and p70S6K regulation appears complex and can vary depending on the cellular context and stimuli. In some cell types, cAMP-stimulated p70S6K activity has been reported to be repressed by PKA inhibitors, implying a PKA-dependent regulatory pathway for p70S6K activation nih.gov. This suggests that in certain scenarios, PKA activity may be required for the full activation of p70S6K. However, other studies have presented findings that suggest PKA-independent pathways can also influence p70S6K. For instance, glucose-induced phosphorylation of p70S6K in pancreatic β-cells was found to be unaffected by the PKA inhibitor H89, indicating a PKA-independent mechanism in this specific cellular context diabetesjournals.org. Similarly, in undifferentiated MM6 cells, the PKA inhibitor H-89 did not have a major effect on the activity of Leukotriene C4 Synthase (LTC4S), an enzyme whose activity is linked to p70S6K phosphorylation, while inhibition of mTOR (upstream of p70S6K) with rapamycin (B549165) significantly affected LTC4S activity researchgate.net.

These findings highlight that while this compound and related PKI peptides are potent inhibitors of PKA, their effects on other kinases like p70S6K may involve complex interactions, including potential facilitation at higher concentrations or participation in interwoven signaling pathways that are not solely dependent on direct PKA-mediated phosphorylation of p70S6K.

Strategies for Confirming Protein Kinase A-Specific Inhibition in Experimental Designs

Given the potential for off-target effects with any pharmacological inhibitor, employing strategies to confirm PKA-specific inhibition is crucial for robust experimental design and accurate data interpretation when using this compound nih.gov. This compound is considered a highly specific inhibitor, particularly in biochemical assays, due to its mechanism of binding as a pseudosubstrate to the catalytic subunit of PKA nih.govnih.gov. However, confirming that observed cellular or physiological effects are indeed due to PKA inhibition requires careful experimental validation.

Several strategies can be employed to confirm PKA-specific inhibition:

Kinase Activity Assays: Measuring cAMP-dependent phosphorylation is a primary method. This involves assessing the phosphorylation status of known PKA substrates in the presence and absence of this compound. A decrease in the phosphorylation of these substrates upon inhibitor treatment provides evidence of PKA inhibition . Assays measuring ATP consumption or phosphorylation of specific PKA substrates like kemptide (B1673388) can also be used .

Rescue Experiments: These experiments involve attempting to restore PKA activity or its downstream effects in the presence of the inhibitor. This can be achieved by co-treating cells or systems with PKA activators (e.g., forskolin (B1673556) or cAMP analogs) or by using genetic approaches such as employing gene-edited cell lines with modified PKA subunits that are resistant to the inhibitor . If the effects of the inhibitor are reversed by PKA activation or in inhibitor-resistant PKA systems, it strongly supports PKA-specific inhibition.

Western Blotting for Downstream Targets: Monitoring the phosphorylation status of well-established downstream targets of PKA by Western blotting is a critical approach . A key target is the cAMP response element-binding protein (CREB), which is directly phosphorylated by PKA. Reduced phosphorylation of CREB or other known PKA substrates upon treatment with this compound indicates successful inhibition of the PKA signaling pathway .

Comparative Inhibitor Studies: While this compound is highly specific, comparing its effects with other structurally different PKA inhibitors (e.g., H89 or Rp-cAMPS, although noting their own potential off-target effects) can provide additional confidence if similar results are obtained nih.govnih.gov. However, it is important to be aware of the different mechanisms of action and off-target profiles of other inhibitors nih.gov.

Genetic Manipulation: Utilizing genetic approaches, such as siRNA-mediated knockdown of PKA catalytic subunits or the use of dominant-negative PKA constructs, can complement pharmacological inhibition studies. If the effects of this compound phenocopy the genetic inhibition of PKA, it provides strong evidence for the specificity of the pharmacological agent.

Chemical Genetic Approaches: For specific research contexts, particularly in complex biological systems or in vivo, chemical genetic approaches can be valuable. This involves using a modified, inhibitor-sensitive PKA enzyme in conjunction with a specific inhibitor that only affects the modified kinase pnas.org. Demonstrating that the inhibitor's effects are limited to systems expressing the modified kinase confirms specificity pnas.org.

Future Perspectives and Unaddressed Research Questions for Pka Inhibitor Iv

Optimization of PKA Inhibitor IV Structure for Enhanced Selectivity

While this compound is known for its high specificity towards PKA compared to some other inhibitors, a persistent challenge in kinase inhibition is achieving absolute selectivity within the vast kinome. Future research aims to further optimize the structure of this compound or develop novel analogs with enhanced selectivity profiles to minimize potential off-target effects. bio-techne.com This is particularly relevant when studying complex cellular processes where multiple kinases may be active. Strategies could involve subtle modifications to the peptide sequence or structure to fine-tune its interaction with the PKA catalytic subunit, potentially exploiting subtle differences between PKA isoforms or conformational states. The development of more selective inhibitors is crucial for precisely dissecting PKA-mediated pathways without confounding effects from the inhibition of other kinases.

Exploration of Endogenous Protein Kinase Inhibitor (PKI) Functions and Analogs

This compound is derived from the endogenous PKI protein, which exists in multiple isoforms (PKIalpha, PKIbeta, PKIgamma). nih.gov While synthetic peptide analogs like this compound have been instrumental in research, a deeper understanding of the physiological functions of the endogenous PKI isoforms is still evolving. Future studies should continue to identify novel roles of endogenous PKI in various tissues and cellular processes beyond PKA inhibition, such as its involvement in nuclear export of the catalytic subunit. nih.gov Furthermore, exploring the potential functional differences between the endogenous PKI isoforms and developing synthetic analogs that mimic or selectively target these specific isoforms could provide more nuanced tools for studying PKA regulation in its native cellular context. Research also suggests that PKI might interact with or modulate the activity of other kinases at higher concentrations, indicating a potentially more complex regulatory role than previously understood, which warrants further investigation. medchemexpress.com

Development of Next-Generation PKA Inhibitors with Improved Specificity and Potency

The limitations of some traditional ATP-competitive PKA inhibitors, such as H-89, in terms of specificity underscore the need for developing next-generation inhibitors with improved properties. torvergata.itwikipedia.org Building upon the knowledge gained from this compound and endogenous PKI, future efforts will focus on designing inhibitors with enhanced potency and even greater specificity. This could involve the development of novel small molecule inhibitors, constrained peptides, or other modalities that target distinct sites on the PKA enzyme, such as allosteric pockets, to achieve more precise modulation of activity. mrc.ac.ukacetherapeutics.com Advancements in high-throughput screening and structure-based drug design will likely play a significant role in identifying and optimizing these next-generation PKA inhibitors. tocris.com

Elucidating Context-Dependent Roles of Protein Kinase A Inhibition in Disease Pathogenesis

Dysregulation of PKA signaling is implicated in a wide range of diseases, including cardiovascular disorders, neurological conditions, and cancer. bio-techne.comtocris.comuni-freiburg.dewikipedia.orgciteab.com However, the precise role of PKA inhibition can be highly context-dependent, varying based on the specific disease, tissue type, and even subcellular localization of PKA. tocris.comuni-freiburg.de Future research needs to further elucidate these context-dependent roles. Utilizing specific inhibitors like this compound and next-generation compounds in relevant disease models and patient samples will be crucial to understand when and how targeting PKA or specific PKA pathways can be therapeutically beneficial. Investigating the interplay between PKA signaling and other pathways in disease pathogenesis is also a critical area for future research.

Integration of this compound Studies with Systems Biology Approaches

Understanding the full impact of PKA inhibition requires moving beyond studying individual components of signaling pathways to adopting a systems-level perspective. Integrating studies utilizing this compound with systems biology approaches, such as transcriptomics, proteomics, and phosphoproteomics, can provide a more comprehensive understanding of the downstream effects of PKA inhibition on cellular networks. guidetopharmacology.orguni.lu These approaches can help identify novel PKA substrates, understand how PKA inhibition affects the activity of other signaling pathways, and reveal complex regulatory mechanisms. Computational modeling can further aid in interpreting these large datasets and predicting the outcomes of PKA modulation in different biological systems. guidetopharmacology.org

Advancing Chemical Genetic Tools for Precision Inhibition in Complex Biological Systems

Chemical genetics offers a powerful approach for achieving highly specific kinase inhibition in complex biological systems, including in vivo models. This involves engineering a specific kinase, such as PKA, to be sensitive to a particular inhibitor that does not affect the wild-type enzyme. Advancing these chemical genetic tools for PKA will allow for unprecedented temporal and spatial control over PKA activity in living organisms. This precision inhibition can help overcome the limitations of traditional pharmacological inhibitors and enable researchers to dissect the specific functions of PKA isoforms or pools in different cell types and developmental stages, providing invaluable insights into PKA's roles in physiology and disease.

Q & A

Q. What molecular mechanisms underlie the biological effects of PKA Inhibitor IV in cancer models?

this compound (e.g., H89) inhibits protein kinase A (PKA) by targeting its catalytic subunit, thereby blocking cAMP-dependent signaling. However, studies reveal off-target effects, such as activation of Epac1, which modulates endoplasmic reticulum stress and apoptosis in cancer cells . To confirm PKA-specific inhibition, researchers should combine kinase activity assays (measuring cAMP-dependent phosphorylation) with rescue experiments using PKA activators or gene-edited PKA-deficient cell lines. Western blotting for downstream PKA targets (e.g., CREB phosphorylation) is critical .

Q. What experimental assays are recommended to validate PKA inhibition in cellular models?

Key assays include:

- Kinase activity assays : Measure ATP consumption or phosphorylation of PKA substrates like kemptide.

- Western blotting : Assess phosphorylation status of PKA targets (e.g., CREB at Ser133) .

- cAMP modulation : Use forskolin (PKA activator) to test reversibility of inhibitor effects.

- Cell viability assays : Compare inhibitor effects in PKA-overexpressing vs. knockout cells to isolate on-target effects .

Advanced Research Questions

Q. How should researchers design experiments to study this compound in combination with oncolytic viral therapies?

- In vitro : Co-administer this compound (e.g., H89) with oncolytic viruses (e.g., M1 virus) in cancer cell lines. Monitor viral replication via plaque assays and apoptosis via caspase-3/7 activation assays .

- In vivo : Use xenograft models to evaluate tumor volume reduction (measured by caliper) and viral dissemination (via qPCR for viral genomes). Include controls for PKA-independent effects (e.g., Epac1 inhibitors) .

- Statistical design : Apply repeated-measures ANOVA for longitudinal tumor data and Dunnett’s post hoc tests for multiple comparisons .

Q. How can researchers address contradictory data on this compound’s specificity in immune signaling pathways?

Contradictions may arise from off-target interactions (e.g., Epac1 activation or NF-κB modulation). To resolve this:

- Perform RNA-seq or microarray analysis to identify differentially expressed genes in inhibitor-treated vs. untreated cells .

- Use PKA isoform-specific inhibitors (e.g., PKI 6-22 amide) to isolate effects .

- Validate findings in primary immune cells (e.g., CD4+ T cells) using flow cytometry for activation markers (e.g., CD38) .

Q. What methodologies are critical for analyzing dose-response relationships and synergistic effects of this compound?

- Dose-response curves : Use non-linear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values.

- Synergy assessment : Apply the Chou-Talalay method (Combination Index) to quantify interactions with other therapies .

- Data validation : Replicate results across ≥3 biological replicates and use blinded analysis to minimize bias .

Q. How can researchers integrate multi-omics data to elucidate this compound’s role in modulating antiviral responses?

- Transcriptomics : Pair RNA-seq data with pathway analysis tools (e.g., GSEA) to identify enriched interferon-related pathways .

- Proteomics : Use SILAC labeling to quantify changes in PKA substrate phosphorylation.

- Functional validation : CRISPR-Cas9 knockout of identified targets (e.g., STAT1) to confirm mechanistic links .

Methodological Considerations

- Statistical rigor : For animal studies, power analysis must be performed to determine cohort sizes, and tumor volume data should undergo Box-Cox transformation if non-normal .

- Reproducibility : Pre-register experimental protocols (e.g., via ClinicalTrials.gov for in vivo work) and share raw data in repositories like Figshare .

- Ethical compliance : Ensure all animal studies are approved by institutional ethics committees, with ARRIVE guidelines followed for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.